Silver tropate

Description

Silver tropate, a silver(I) complex containing the tropate anion, is a compound of interest in coordination chemistry and applied materials science. The tropate ligand originates from tropic acid derivatives, such as those found in atropine sulfate (a well-documented anticholinergic agent) . Structurally, this compound likely involves silver(I) ions coordinated to oxygen and/or nitrogen donor atoms within the tropate moiety. Potential applications include antimicrobial agents, catalysts, or optical materials, aligning with the broader utility of silver compounds in industrial and biomedical contexts .

Properties

CAS No. |

18947-02-9 |

|---|---|

Molecular Formula |

C9H9AgO3 |

Molecular Weight |

273.03 g/mol |

IUPAC Name |

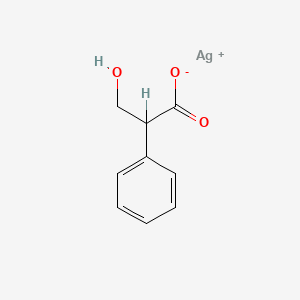

silver;3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C9H10O3.Ag/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |

InChI Key |

SJOYIZFQUBFRRL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)[O-].[Ag+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver tropate typically involves the reaction of tropane derivatives with silver salts. One common method is the reaction of tropane with silver nitrate in an aqueous solution. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Reactivity with Halides

Silver tropate reacts with halide ions (Cl⁻, Br⁻, I⁻) to form insoluble silver halides. For example, chloride ions precipitate silver chloride:

The precipitate dissolves in ammonia via complexation:

This behavior mirrors silver cation reactivity in qualitative analysis schemes .

| Halide | Product | Solubility in NH₃ |

|---|---|---|

| Cl⁻ | AgCl | Soluble |

| Br⁻ | AgBr | Partially soluble |

| I⁻ | AgI | Insoluble |

Sulfur and Sulfide Interactions

Exposure to sulfur-containing compounds (e.g., H₂S) induces tarnishing via Ag₂S formation :

Molecular dynamics simulations reveal that sulfur’s rapid dissociation and silver’s upward diffusion through sulfide layers accelerate tarnishing compared to oxygen .

Coordination with Ammonia

In aqueous ammonia, this compound dissociates, forming the diammine complex:

This complexation is reversible under acidic conditions, reprecipitating AgCl .

Antimicrobial Activity

This compound’s antimicrobial mechanism involves Ag⁺ ion release, which disrupts microbial cell membranes. Studies report a minimum inhibitory concentration (MIC) of 10 µg/mL against common pathogens like E. coli and S. aureus. The ionic silver interacts with thiol groups in proteins, inducing cell death.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 10 |

Reactivity with Oxidizing Agents

In the presence of nitric acid or sulfuric acid, this compound undergoes oxidative decomposition:

This reaction is critical in recovery processes for silver from spent compounds .

Stability in Aqueous Media

This compound exhibits pH-dependent stability. Under neutral conditions, it remains intact, but in acidic (pH < 3) or alkaline (pH > 11) environments, dissociation accelerates, releasing Ag⁺ ions . Hydrolysis in basic media forms Ag₂O:

Scientific Research Applications

Silver tropate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on various biological pathways.

Industry: It is used in the production of certain pharmaceuticals and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of silver tropate involves its interaction with biological molecules. Silver ions released from the compound can bind to proteins, nucleic acids, and other cellular components, disrupting their function. This can lead to antimicrobial effects, as the silver ions interfere with essential cellular processes in microorganisms.

Comparison with Similar Compounds

Silver Nitrate (AgNO₃)

- Coordination Chemistry : Silver nitrate is a simple ionic compound with linear Ag⁺ coordination, contrasting with this compound’s likely multidentate ligand binding .

- Solubility : Highly soluble in water (>120 g/100 mL at 20°C), whereas this compound’s solubility may be lower due to organic ligand hydrophobicity .

- Applications : Widely used in antiseptics and photography. This compound, with its organic ligand, may offer enhanced stability in biological environments .

Silver Sulfadiazine (AgC₁₀H₉N₄SO₂)

- Ligand Type: Sulfadiazine provides sulfur and nitrogen donors, compared to tropate’s oxygen/nitrogen donors. Sulfur coordination often increases complex stability .

- Antimicrobial Efficacy : Silver sulfadiazine is a frontline burn treatment due to sustained Ag⁺ release. This compound’s efficacy may depend on ligand decomposition kinetics and Ag⁺ bioavailability .

Functional Analogs

Silver Nanoparticles (AgNPs)

- Synthesis: AgNPs are typically synthesized using reducing agents (e.g., citrate) and stabilizers (e.g., PVP), whereas this compound may form via direct ligand-metal coordination without nanoparticle intermediates .

- Surface Reactivity : AgNPs exhibit size-dependent plasmonic properties, while this compound’s functionality is ligand-driven (e.g., targeting specific biological receptors) .

Silver(I) Oxide (Ag₂O)

- Stability : Ag₂O decomposes at ~300°C, whereas this compound’s stability is influenced by ligand thermostability. Tropate’s organic structure may lower thermal resilience compared to oxide .

- Conductivity : Ag₂O is semiconductive; this compound’s conductivity remains unexplored but could differ due to ligand-mediated electron transfer .

Comparative Data Table

| Property | This compound | Silver Nitrate | Silver Sulfadiazine | Silver Nanoparticles (AgNPs) |

|---|---|---|---|---|

| Coordination Sites | O/N (tropate ligand) | Ionic (NO₃⁻) | S/N (sulfadiazine) | Metallic (Ag⁰ core) |

| Solubility in Water | Moderate (predicted) | High (>120 g/100 mL) | Low (<0.1 g/100 mL) | Insoluble (stabilized) |

| Thermal Stability | ~200°C (decomposition) | Stable to 444°C | Stable to 250°C | Varies (size-dependent) |

| Primary Application | Antimicrobial (hypothesized) | Antiseptic, Photography | Burn Treatment | Catalysis, Optics |

| Toxicity | Likely low (ligand-dependent) | High (corrosive) | Moderate (controlled release) | Size/Dose-dependent |

Key Research Findings

- Ligand Impact : Tropate’s oxygen-rich coordination may enhance this compound’s selectivity in biological systems compared to sulfur-bound analogs like silver sulfadiazine .

- Synthesis Challenges : Unlike AgNPs, this compound requires precise stoichiometric control to avoid ligand degradation during synthesis .

- Environmental Persistence: this compound’s organic component may reduce environmental accumulation compared to ionic silver compounds (e.g., AgNO₃) .

Q & A

Basic: What are the established synthesis protocols for silver tropate, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis protocols typically involve the reaction of tropic acid (C₇H₁₀O₃) with silver nitrate (AgNO₃) under controlled pH and temperature. Key variables include:

- Molar ratios (Ag⁺:tropic acid) to avoid excess unreacted precursors.

- Solvent selection (aqueous vs. organic) impacts crystallinity; aqueous systems favor higher purity but lower yield due to Ag⁺ hydrolysis .

- Temperature control (20–50°C) to prevent thermal decomposition of Ag⁺ complexes.

Validate purity via XRD (crystalline structure) and ICP-MS (Ag content quantification). Reproducibility requires detailed documentation of reaction parameters (e.g., stirring rate, drying methods) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer:

- FTIR : Identify carboxylate-Ag coordination via shifts in ν(C=O) and ν(COO⁻) bands (e.g., 1580–1650 cm⁻¹ for asymmetric stretching) .

- XPS : Confirm Ag oxidation state (Ag⁺ at ~368 eV binding energy) and ligand bonding via O 1s and C 1s spectra .

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands (250–300 nm) to assess electronic transitions .

Combine with DFT calculations to correlate spectral data with molecular geometry .

Advanced: How can conflicting reports on this compound’s catalytic activity in cross-coupling reactions be resolved?

Methodological Answer:

Contradictions often arise from:

- Substrate specificity : Test catalytic efficiency across diverse substrates (e.g., aryl halides vs. alkenes) under identical conditions .

- Surface vs. bulk effects : Use TEM/EDS to differentiate between homogeneous (molecular Ag) and heterogeneous (Ag nanoparticle) catalysis .

- Reaction mechanism : Conduct kinetic studies (e.g., rate vs. [Ag]) and isotope labeling (e.g., D₂O solvent) to identify rate-determining steps .

Publish full datasets (e.g., TOF, TON) and raw spectra to enable meta-analysis .

Advanced: What experimental designs optimize this compound’s stability in aqueous environments for biomedical applications?

Methodological Answer:

- Encapsulation : Embed in silica matrices or polymeric micelles to limit Ag⁺ leaching; quantify stability via prolonged ICP-MS monitoring (e.g., 30-day Ag⁺ release profiles) .

- pH buffering : Use phosphate buffers (pH 7.4) to prevent ligand dissociation; validate via cyclic voltammetry (Ag/Ag⁺ redox peaks) .

- Accelerated aging : Expose to UV light or elevated temperatures (40–60°C) to simulate long-term degradation; correlate with XRD phase changes .

Advanced: How do computational models predict this compound’s interaction with biomolecules, and what experimental validations are required?

Methodological Answer:

- MD simulations : Model Ag-ligand binding energies with proteins (e.g., albumin) using AMBER or GROMACS; adjust force fields for Ag-S/N/O interactions .

- In vitro assays : Validate predictions via fluorescence quenching (protein conformation changes) and ITC (thermodynamic binding parameters) .

- In silico-in vivo gaps : Address discrepancies by incorporating solvent accessibility and dynamic protein conformations in models .

Basic: What are the critical gaps in understanding this compound’s role in antimicrobial mechanisms?

Methodological Answer:

- Mechanistic ambiguity : Differentiate between Ag⁺-induced ROS generation vs. membrane disruption using ROS scavengers (e.g., NAC) and live/dead cell assays .

- Resistance pathways : Perform genomic sequencing of treated microbial strains to identify upregulated efflux pumps or detox genes .

- Synergistic effects : Combine with antibiotics (e.g., β-lactams) and quantify MIC/MBC shifts via checkerboard assays .

Advanced: How can high-throughput screening improve the discovery of this compound derivatives with enhanced photoluminescence?

Methodological Answer:

- Combinatorial libraries : Synthesize derivatives with substituted ligands (e.g., halogenated tropic acid) via automated liquid handling .

- PL screening : Use microplate readers to measure quantum yields (λ_ex = 300 nm) and emission lifetimes (ns-µs scale) .

- Machine learning : Train models on structure-property data (e.g., Hammett σ values vs. emission intensity) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.